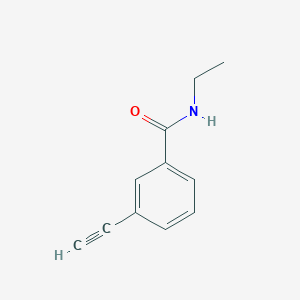

N-Ethyl-3-ethynylbenzamide

Description

N-Ethyl-3-ethynylbenzamide is a benzamide derivative featuring an ethyl group attached to the nitrogen atom and an ethynyl (-C≡CH) substituent at the 3-position of the benzene ring. The ethynyl group confers unique reactivity, making the compound a candidate for applications in click chemistry, Sonogashira coupling, or as a building block in pharmaceutical and materials science research. Its molecular formula is inferred as C₁₁H₁₁NO, with a theoretical molecular weight of 173.22 g/mol, though experimental validation is required.

Properties

IUPAC Name |

N-ethyl-3-ethynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)11(13)12-4-2/h1,5-8H,4H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGJLPCORIQPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-ethynylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-ethynylbenzoic acid and ethylamine.

Amidation Reaction: The 3-ethynylbenzoic acid is reacted with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-ethynylbenzamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide or organolithium reagents can be used under anhydrous conditions.

Major Products:

Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.

Reduction: Formation of N-ethyl-3-ethynylaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-ethynylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-ethynylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-Ethyl-3-ethynylbenzamide and analogous benzamide derivatives:

Key Comparisons :

Functional Group Reactivity: The ethynyl group in this compound enables participation in alkyne-specific reactions (e.g., cycloadditions, Sonogashira coupling), distinguishing it from N-Ethyl-3-hydroxybenzamide, where the hydroxyl group enhances solubility and hydrogen-bonding interactions . The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates selective C–H bond activation in catalytic processes, a feature absent in this compound .

Structural and Physical Properties :

- N-(2-Ethylhexyl)benzamide ’s long alkyl chain increases hydrophobicity and reduces crystallinity compared to this compound, impacting solubility and formulation in industrial applications .

- The methyl substituent in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide provides steric bulk without electronic activation, contrasting with the electron-deficient ethynyl group in this compound .

Safety and Handling: N-(2-Ethylhexyl)benzamide is flagged for restricted handling due to incomplete toxicity profiling, a precaution likely applicable to this compound given the lack of specific safety data .

Research Findings and Gaps

- Toxicity Data : Most analogs, including N-(2-Ethylhexyl)benzamide, lack comprehensive ecological or toxicological profiles, underscoring the need for rigorous safety studies for this compound .

- Synthetic Flexibility : The ethynyl group’s modularity could position this compound as a precursor for functionalized materials, though scalability and stability under reaction conditions remain unverified.

Biological Activity

N-Ethyl-3-ethynylbenzamide is an organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- IUPAC Name : this compound

The compound is a derivative of benzamide, with an ethynyl group attached to the benzene ring, which influences its biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Antibacterial Effects : Research indicates that it possesses antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Insect Repellent Activity : Similar to its analogs like DEET (N,N-diethyl-3-methylbenzamide), this compound has shown efficacy as an insect repellent by affecting biochemical pathways in insects.

Target of Action

This compound primarily targets the glutathione S-transferase (GST) pathway in insects. This pathway plays a vital role in detoxifying harmful substances.

Mode of Action

The compound induces the synthesis of GST, enhancing the detoxification processes in insects, which leads to their repulsion. This mechanism is particularly effective against mosquito species such as Aedes aegypti and Anopheles albimanus.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapid and extensive skin penetration.

- Distribution : High biodistribution in both human and animal models.

- Metabolism : The compound undergoes metabolic processes primarily via cytochrome P450 enzymes.

- Elimination : Metabolism and elimination are typically complete within a short timeframe.

Study on Antioxidant Activity

A study published in MDPI highlighted the antioxidant potential of this compound, demonstrating its ability to scavenge free radicals effectively. The study utilized various assays to quantify its antioxidant capacity compared to standard antioxidants.

Insect Repellent Efficacy

Research conducted on the repellency of this compound against mosquitoes showed promising results. In controlled experiments, it significantly reduced mosquito attraction when compared to untreated controls. The data indicated a dose-dependent response, with higher concentrations yielding greater repellent effects .

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Antibacterial Activity | Insect Repellent Efficacy |

|---|---|---|---|

| This compound | High | Moderate | High |

| DEET (N,N-diethyl-3-methylbenzamide) | Moderate | Low | Very High |

| Ethyl hexanediol | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.